2-bromo-5-(5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-6-(4-chlorophenyl)-1-isopropyl-5,6-dihydropyrrolo[3,4-d]imidazol-4(1H)-one
Description
The compound 2-bromo-5-(5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-6-(4-chlorophenyl)-1-isopropyl-5,6-dihydropyrrolo[3,4-d]imidazol-4(1H)-one is a heterocyclic molecule featuring a fused pyrroloimidazolone core. Key structural elements include:
- A bromine substituent at position 2 of the pyrroloimidazolone ring.
- A 5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl group at position 3.
- A 4-chlorophenyl substituent at position 4.
- An isopropyl group at position 1.
Its synthesis likely involves multi-step coupling and cyclization reactions, as inferred from analogous compounds .
Properties
IUPAC Name |
2-bromo-5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrCl2N4O2/c1-10(2)26-17-15(24-20(26)21)19(29)27(14-8-13(23)9-25(3)18(14)28)16(17)11-4-6-12(22)7-5-11/h4-10,16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGZSFBUCNVUCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrCl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-(5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-6-(4-chlorophenyl)-1-isopropyl-5,6-dihydropyrrolo[3,4-d]imidazol-4(1H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts to enhance reaction rates and selectivity would be crucial in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-(5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-6-(4-chlorophenyl)-1-isopropyl-5,6-dihydropyrrolo[3,4-d]imidazol-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new functional groups like amines or ethers .
Scientific Research Applications
2-bromo-5-(5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-6-(4-chlorophenyl)-1-isopropyl-5,6-dihydropyrrolo[3,4-d]imidazol-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-bromo-5-(5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-6-(4-chlorophenyl)-1-isopropyl-5,6-dihydropyrrolo[3,4-d]imidazol-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following structurally related compounds have been identified in the evidence, with key differences highlighted:
Key Observations :
- Core Diversity : The target compound’s pyrrolo[3,4-d]imidazolone core distinguishes it from spiro systems (e.g., 19g, 20b) and simpler imidazolones (e.g., Compound 1). This core may enhance rigidity and binding affinity compared to pyrazolones (Example 5.23) .
- Halogenation: Bromine and chlorine substituents are common across analogs, likely improving lipophilicity and target engagement. The dual chloro substitution in the target compound (5- and 6-positions) may confer selectivity over mono-halogenated derivatives .
- Substituent Flexibility : The isopropyl group at N1 in the target compound could reduce metabolic susceptibility compared to methyl groups in analogs like 19g or 20b .
Activity and Binding Hypotheses:
- Kinase Inhibition : The imidazolone core in Compound 1 and the target compound is associated with kinase modulation. The 4-chlorophenyl group in the target compound may mimic aryl-binding motifs in ATP pockets, as seen in kinase inhibitors like imatinib.
- Halogen Effects : Bromine at position 2 in the target compound may enhance hydrophobic interactions compared to the methoxy group in 20b , though at the cost of metabolic stability.
Biological Activity
The compound 2-bromo-5-(5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-6-(4-chlorophenyl)-1-isopropyl-5,6-dihydropyrrolo[3,4-d]imidazol-4(1H)-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C₁₉H₁₈BrClN₅O₂. Its structure features multiple functional groups that contribute to its biological activity. The presence of bromine and chlorine atoms suggests potential interactions with biological targets, while the dihydropyridine and pyrroloimidazole moieties may influence its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds featuring dihydropyridine and imidazole structures. For instance, compounds with similar scaffolds have shown significant antiproliferative effects against various cancer cell lines. The compound's mechanism may involve disruption of mitotic processes or interference with specific signaling pathways critical for cancer cell survival.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
The above table summarizes the IC50 values for various derivatives related to the target compound, indicating its potential effectiveness in inhibiting cancer cell proliferation.
The proposed mechanism of action for this class of compounds includes:
- Inhibition of Mitosis : Compounds may target microtubule dynamics, similar to established antimitotic agents.
- Selective Cytotoxicity : Structure-activity relationship (SAR) studies suggest that specific substitutions on the heterocyclic rings enhance selectivity towards cancer cells while minimizing effects on normal cells.
Other Biological Activities
In addition to anticancer properties, several derivatives have been evaluated for their effects on other biological targets:
- Antimicrobial Activity : Some studies indicate that related compounds exhibit antibacterial properties against various pathogens.
Table 2: Antimicrobial Activity
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| S1 | E. coli | 32 µg/mL |
| S19 | S. aureus | 16 µg/mL |
Study on Anticancer Efficacy
A recent study explored the efficacy of a derivative closely related to the target compound against melanoma cells (A375). The results indicated that the compound exhibited significant cytotoxicity with an IC50 value of approximately 4 µM, suggesting strong potential as an anticancer agent.
Structure-Activity Relationship (SAR)
Further investigations into SAR revealed that modifications at specific positions on the pyridine and imidazole rings could enhance biological activity. For example, adding electron-withdrawing groups significantly increased potency against breast cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
